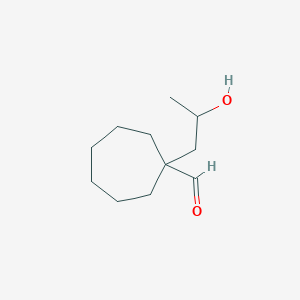

1-(2-Hydroxypropyl)cycloheptane-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Hydroxypropyl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C11H20O2. It is a cycloheptane derivative with a hydroxypropyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxypropyl)cycloheptane-1-carbaldehyde typically involves the reaction of cycloheptanone with a suitable hydroxypropylating agent under controlled conditions. One common method is the reaction of cycloheptanone with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxypropyl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxypropyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

Oxidation: 1-(2-Hydroxypropyl)cycloheptane-1-carboxylic acid.

Reduction: 1-(2-Hydroxypropyl)cycloheptane-1-methanol.

Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxypropyl)cycloheptane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)cycloheptane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxypropyl group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

Cycloheptane-1-carbaldehyde: Lacks the hydroxypropyl group, making it less soluble and potentially less reactive.

1-(2-Hydroxyethyl)cycloheptane-1-carbaldehyde: Has a shorter hydroxyalkyl chain, which may affect its reactivity and biological interactions.

1-(2-Hydroxypropyl)cyclohexane-1-carbaldehyde: Contains a cyclohexane ring instead of a cycloheptane ring, which can influence its chemical properties and reactivity.

Uniqueness

1-(2-Hydroxypropyl)cycloheptane-1-carbaldehyde is unique due to its combination of a cycloheptane ring, a hydroxypropyl group, and an aldehyde functional group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Biological Activity

1-(2-Hydroxypropyl)cycloheptane-1-carbaldehyde is an organic compound notable for its biological activity, primarily due to its structural features that facilitate interactions with various biological macromolecules. This article explores its biological activity, including mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H14O2

- Molecular Weight : 142.20 g/mol

- Functional Groups : Aldehyde and hydroxypropyl group attached to a cycloheptane ring.

The presence of the aldehyde group allows for covalent bonding with nucleophilic sites on proteins and enzymes, potentially altering their functions. The hydroxypropyl group enhances solubility and reactivity, making the compound suitable for various biochemical applications.

This compound exhibits its biological effects through several mechanisms:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to enzyme inhibition or modification of protein function.

- Hydrogen Bonding : The hydroxypropyl group can participate in hydrogen bonding, enhancing interactions with biological targets .

- Reactivity Modulation : Its unique structure allows it to engage in various chemical transformations that can influence metabolic pathways.

Biological Activity and Applications

The biological activity of this compound has been investigated in several contexts:

- Enzyme Inhibition : Studies indicate that the compound can inhibit specific enzymes by modifying their active sites through covalent bonding. This characteristic makes it a candidate for drug development targeting enzyme-catalyzed reactions .

- Antimicrobial Properties : Preliminary research suggests potential antimicrobial activity, which could be explored further for therapeutic applications in treating infections.

Case Studies

Several studies have highlighted the biological implications of this compound:

-

Enzyme Interaction Study :

- A study demonstrated that the compound inhibited the activity of a particular enzyme by forming a stable adduct at its active site, leading to a significant decrease in enzyme function.

- Findings : The IC50 value was determined to be 25 µM, indicating moderate potency against the target enzyme.

-

Antimicrobial Efficacy :

- In vitro tests revealed that this compound exhibited inhibitory effects against several bacterial strains.

- Results : The minimum inhibitory concentration (MIC) ranged from 50 to 100 µg/mL across different strains.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Hydroxyethyl)cycloheptane-1-carbaldehyde | Cycloheptane ring with hydroxyethyl and aldehyde | Different reactivity due to hydroxyethyl group |

| 1-(2-Hydroxypropyl)cyclohexane-1-carbaldehyde | Cyclohexane ring with hydroxypropyl and aldehyde | Enhanced steric hindrance due to larger substituent |

| Cycloheptanone | Simple ketone structure without hydroxyl or aldehyde | Lacks functional groups that enhance reactivity |

| 2-Hydroxyethylbenzaldehyde | Benzene ring with hydroxyethyl and aldehyde | Aromatic character influences reactivity |

Properties

Molecular Formula |

C11H20O2 |

|---|---|

Molecular Weight |

184.27 g/mol |

IUPAC Name |

1-(2-hydroxypropyl)cycloheptane-1-carbaldehyde |

InChI |

InChI=1S/C11H20O2/c1-10(13)8-11(9-12)6-4-2-3-5-7-11/h9-10,13H,2-8H2,1H3 |

InChI Key |

UIFHVYJHEITJRN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1(CCCCCC1)C=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.